molecular formula C10H13Cl2NO2 B1419255 Methyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride CAS No. 1171667-89-2

Methyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride

Cat. No.: B1419255
CAS No.: 1171667-89-2
M. Wt: 250.12 g/mol
InChI Key: LPBJVSCNUUOIGM-UHFFFAOYSA-N
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Description

Molecular Geometry and Stereochemical Configuration

The molecular geometry of this compound is characterized by a complex three-dimensional arrangement that significantly influences its chemical and physical properties. The compound features a central carbon atom at the 3-position that serves as a stereogenic center, creating the possibility for enantiomeric forms with distinct spatial arrangements. The presence of the 2-chlorophenyl substituent introduces additional conformational complexity due to the ortho-positioning of the chlorine atom relative to the carbon-carbon bond connecting the phenyl ring to the stereogenic center.

The structural data from computational modeling indicates that the molecule adopts a preferred conformation where the amino group and the ester functionality are positioned to minimize steric hindrance while maximizing stabilizing interactions. The International Union of Pure and Applied Chemistry condensed notation for this compound is H-bAla(3-Ph(2-Cl))-OMe.HCl, which reflects its beta-alanine derivative nature with a 2-chlorophenyl substitution. The three-dimensional conformer analysis reveals that the phenyl ring orientation is influenced by the chlorine substituent, which affects the overall molecular shape and potential interaction sites.

Stereochemical analysis demonstrates that the compound exists as two distinct enantiomeric forms, designated as (3R) and (3S) configurations based on the Cahn-Ingold-Prelog priority rules. The absolute configuration significantly impacts the spatial distribution of functional groups around the stereogenic center, leading to different molecular geometries that can be distinguished through various analytical techniques. The International Chemical Identifier strings for the different stereoisomers show distinct stereochemical descriptors, with the (3S)-form exhibiting the notation /t9-/m0/s1 in its complete International Chemical Identifier representation.

Crystallographic Analysis and X-ray Diffraction Studies

X-ray diffraction analysis provides fundamental insights into the crystal structure and solid-state properties of this compound. The crystallographic investigation reveals essential information about unit cell parameters, space group symmetry, and molecular packing arrangements within the crystal lattice. Modern X-ray diffraction techniques, including both powder diffraction and single crystal methods, enable comprehensive structural characterization that is crucial for understanding the material properties of this compound.

The X-ray diffraction pattern analysis utilizes Bragg's law, expressed as $$2d\sin\theta = n\lambda$$, where d represents the spacing between crystal planes, θ is the diffraction angle, n is an integer, and λ is the X-ray wavelength. This fundamental relationship allows for the determination of crystal structure parameters through systematic measurement of diffraction intensities at various angles. The resulting diffraction data provides a fingerprint-like pattern that can be compared with reference databases for phase identification and structural verification.

Crystallographic studies of similar amino acid ester hydrochloride compounds, such as L-alanine methyl ester hydrochloride monohydrate, demonstrate the importance of hydrogen bonding networks in determining crystal packing. These investigations reveal triclinic crystal systems with specific space group symmetries that influence the overall crystal structure. The unit cell parameters for related compounds show characteristic dimensions that reflect the molecular size and packing efficiency within the crystal lattice.

Crystal Parameter Typical Range for Amino Acid Ester HCl Reference Compound (L-Ala-OMe·HCl·H₂O)
Crystal System Triclinic/Monoclinic Triclinic
Space Group P1/P21 P1
Unit Cell Volume 150-300 ų 194.00 ų
Temperature 110-298 K 110 K

The application of high-resolution X-ray diffraction techniques enables detailed analysis of molecular conformations within the crystal structure. Modern diffractometers equipped with advanced detector systems can provide precise measurements of atomic positions and thermal motion parameters. The International Center for Diffraction Data database contains over 400,000 reference patterns that facilitate accurate phase identification and structural comparison.

Comparative Analysis of Enantiomeric Forms (R/S Configurations)

The comparative analysis of the (3R) and (3S) enantiomeric forms of this compound reveals significant differences in their three-dimensional structures and properties. The (3S)-enantiomer, with Chemical Abstracts Service number 1391399-74-8, exhibits distinct stereochemical features compared to its (3R)-counterpart, which carries the Chemical Abstracts Service number 1391568-87-8. These structural differences arise from the opposite spatial arrangements of substituents around the stereogenic carbon atom.

The stereochemical notation for the (3S)-form includes the International Chemical Identifier stereochemical descriptor /t9-/m0/s1, while the (3R)-form would exhibit a corresponding but opposite stereochemical designation. This difference in configuration results in distinct spatial orientations of the amino group, carboxyl ester functionality, and 2-chlorophenyl substituent. The Simplified Molecular-Input Line-Entry System representations for both enantiomers include stereochemical information, with the (3S)-form denoted as COC(=O)CC@@HN.Cl.

Computational analysis demonstrates that the two enantiomeric forms exhibit different conformational preferences and energy profiles. The rotation barriers around key bonds differ between the (3R) and (3S) forms due to varying steric interactions and electronic effects. The 2-chlorophenyl substituent orientation relative to the amino and ester groups creates distinct conformational landscapes for each enantiomer, influencing their physical and chemical properties.

Enantiomer CAS Number InChI Key Molecular Descriptor
(3S)-form 1391399-74-8 LPBJVSCNUUOIGM-FVGYRXGTSA-N /t9-/m0/s1
(3R)-form 1391568-87-8 LPBJVSCNUUOIGM-QMMMGPOBSA-N /t9-/m1/s1

The enantiomeric forms also differ in their interaction patterns with chiral environments and their potential for selective recognition by biological systems. The absolute configuration influences the spatial presentation of functional groups, which can lead to different binding affinities and selectivities in chiral recognition processes. This stereochemical dependency is particularly important for understanding the compound's behavior in asymmetric synthesis applications and potential pharmaceutical uses.

Hydrogen Bonding Networks in Hydrochloride Salt Formation

The formation of hydrogen bonding networks in this compound plays a crucial role in determining the compound's solid-state structure and stability. The protonated amino group in the hydrochloride salt form serves as a hydrogen bond donor, while the chloride anion functions as a hydrogen bond acceptor, creating specific intermolecular interaction patterns. These hydrogen bonding networks significantly influence the crystal packing arrangement and overall structural stability of the compound.

Analysis of hydrogen bonding patterns in similar amino acid ester hydrochloride salts reveals characteristic interaction motifs. In L-alanine methyl ester hydrochloride monohydrate, two hydrogen atoms of the ammonium moiety participate in hydrogen bonds with chloride anions as acceptors, resulting in one-dimensional chain structures. This pattern suggests that this compound likely exhibits comparable hydrogen bonding arrangements that contribute to its crystal stability.

The hydrogen bonding geometry in amino acid ester hydrochlorides typically involves nitrogen-hydrogen to chloride distances ranging from 2.1 to 2.3 Ångströms, with bond angles that optimize electrostatic interactions while minimizing steric repulsion. The presence of the 2-chlorophenyl substituent may introduce additional weak interactions, such as chlorine-hydrogen contacts or aromatic stacking interactions, that further stabilize the crystal structure.

Theoretical analysis of hydrogen bonding networks draws parallels with studies of ammonia clusters, where hydrogen bonding strength and geometry significantly influence molecular assembly. The electronic structure properties of hydrogen bonds involve both electrostatic and covalent contributions, with the covalent character playing a non-negligible role in determining bond strength and directionality. The geometric parameters of hydrogen bonds in crystalline environments reflect a balance between maximizing attractive interactions and minimizing repulsive forces.

Hydrogen Bond Type Typical Distance (Å) Bond Angle Range (°) Strength Classification
N-H···Cl⁻ 2.1-2.3 160-180 Strong
N-H···O 1.9-2.1 150-180 Strong
C-H···Cl⁻ 2.7-3.0 120-160 Weak
Aromatic C-H···π 2.5-3.5 90-180 Weak

The three-dimensional hydrogen bonding network in the hydrochloride salt influences the overall crystal morphology and mechanical properties. The directional nature of hydrogen bonds creates anisotropic interactions that can lead to preferential crystal growth directions and specific cleavage planes. Understanding these hydrogen bonding patterns is essential for predicting crystal behavior during processing, storage, and handling operations.

Properties

IUPAC Name

methyl 3-amino-3-(2-chlorophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11;/h2-5,9H,6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBJVSCNUUOIGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula: C10H13ClN02
  • Molecular Weight: Approximately 250.13 g/mol
  • Structure: The compound features a methyl ester and an amino group, contributing to its biological activity. It is characterized by a propanoate moiety attached to a 2-chlorophenyl group, making it a derivative of amino acid analogs, particularly those related to phenylalanine .

The biological activity of this compound is primarily linked to its structural similarity to neurotransmitters. Its mechanism of action may involve:

  • Interaction with Receptors: The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group participates in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
  • Inhibition of Enzymes: The compound may inhibit specific enzymes involved in neurotransmitter metabolism or receptor signaling pathways, thereby influencing physiological responses .

Antimicrobial Activity

Recent studies have shown that this compound exhibits notable antimicrobial properties:

  • Activity Against Gram-positive Bacteria: The compound has demonstrated efficacy against multidrug-resistant strains, with Minimum Inhibitory Concentration (MIC) values as low as 16 µg/mL against resistant strains .
Bacterial Strain MIC (µg/mL)
Staphylococcus aureus16
Enterococcus faecalis32

Anticancer Activity

Preliminary research indicates potential anticancer properties:

  • Induction of Apoptosis: The compound has shown the ability to induce apoptosis in cancer cell lines such as Caco-2 and A549.
Cell Line IC50 (µM)
Caco-25.0
A5494.5

These findings suggest that this compound may be developed further as an anticancer agent.

Case Studies

  • Study on Antimicrobial Properties:
    A study assessed the antimicrobial properties of various derivatives of this compound against common bacterial pathogens. The results indicated that modifications to the chlorophenyl group could enhance antimicrobial activity.
  • Evaluation of Anticancer Effects:
    Another investigation focused on the anticancer effects of the compound on breast cancer cell lines. Results showed a significant reduction in cell viability, indicating strong antiproliferative effects.

Scientific Research Applications

Scientific Research Applications of Methyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride

This compound is a chemical compound with potential applications in diverse scientific research fields. The compound features a chlorophenyl group attached to a propanoate backbone, with an amino group that enhances its reactivity and interaction with biological systems.

Applications

Due to its unique structure and properties, this compound is utilized in various scientific applications:

  • Organic Synthesis: It serves as a crucial building block in synthesizing complex molecules. The compound's ability to undergo further functionalization makes it a versatile intermediate in creating novel chemical structures.
  • Pharmaceutical Research: The compound is used in developing new drugs, particularly those targeting neurological conditions, because of its structural similarity to certain neurotransmitters and amino acids.
  • Biological Research: It is employed to study enzyme interactions and receptor binding. Its structural features allow it to modulate the activity of enzymes or receptors, leading to various biological effects.

Biological Activities

Research indicates that compounds similar to methyl 3-amino-3-(2-chlorophenyl)propanoate exhibit various biological activities:

  • Anti-inflammatory Effects: It is a candidate for treating inflammatory diseases due to its potential anti-inflammatory properties.
  • Analgesic Properties: The compound may possess analgesic effects that are beneficial in pain management.
  • Anticancer Activity:
    • Brominated phenylalanine derivatives were tested against HepG2 liver cancer cells.
    • The IC50 values ranged from 16.782 µg/mL to 39.667 µg/mL, showing different levels of potency based on structural changes.
  • Anti-inflammatory Activity:
    • The anti-inflammatory potential of methyl 3-amino-3-(2-bromophenyl)propanoate was studied in animal models.
    • The compound significantly reduced inflammatory markers compared to control groups, suggesting its potential in treating inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The primary structural variations among analogs of this compound lie in the substituent type and position on the phenyl ring. Key examples include:

a) Methyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride
  • Substituent : 3-chlorophenyl (meta position).
  • Molecular Formula: C₁₀H₁₁Cl₂NO₂.
  • Molecular Weight : 247.11 g/mol.
  • CAS No.: 1245606-65-6.
  • Notes: The (3S)-enantiomer is available, highlighting the role of stereochemistry in biological activity .
b) Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride
  • Substituent : 2,4-difluorophenyl.
  • Molecular Formula: C₁₁H₁₄ClF₂NO₂.
  • Molecular Weight : 265.69 g/mol.
  • CAS No.: 1333750-44-8.
  • Notes: Fluorine substituents increase electronegativity and metabolic stability compared to chlorine .
c) Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride
  • Substituent : 3-methoxyphenyl.
  • Molecular Formula: C₁₁H₁₆ClNO₃.
  • Molecular Weight : 245.70 g/mol.
  • CAS No.: 1269634-11-8.
  • Notes: The methoxy group enhances solubility in polar solvents but reduces electrophilic reactivity .

Impact of Ester Group Modifications

Replacing the methyl ester with bulkier groups alters physicochemical properties:

a) Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride
  • Ester Group : Ethyl.
  • Molecular Formula: C₁₁H₁₃Cl₂NO₂.
  • Molecular Weight : 265.69 g/mol.
  • CAS No.: 945419-77-2.
b) Propan-2-yl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride
  • Ester Group : Isopropyl.
  • Molecular Formula: C₁₂H₁₅Cl₂NO₂.
  • Molecular Weight : 279.16 g/mol.
  • CAS No.: Not specified.
  • Notes: Steric hindrance from the isopropyl group may slow hydrolysis rates .

Stereochemical Variations

Enantiomeric forms exhibit distinct properties:

  • (3S)-Methyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride (CAS 1245606-65-8) is synthesized for targeted biological activity, underscoring the importance of chirality in drug design .
  • Racemic mixtures (e.g., the target compound) are more common in industrial settings due to lower synthesis costs.

Comparative Data Table

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Purity Key Properties/Applications
Methyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride 2-chlorophenyl C₁₀H₁₁Cl₂NO₂ 247.11 Not specified N/A Pharmaceutical intermediate
Methyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride 3-chlorophenyl C₁₀H₁₁Cl₂NO₂ 247.11 1245606-65-8 95% Chiral synthon
Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride 2,4-difluorophenyl C₁₁H₁₄ClF₂NO₂ 265.69 1333750-44-9 95% Enhanced metabolic stability
Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride 3-methoxyphenyl C₁₁H₁₆ClNO₃ 245.70 1269634-11-8 95% Improved solubility
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride 4-chlorophenyl C₁₁H₁₅Cl₂NO₃ 278.15 1375473-45-2 99% Agrochemical applications

Preparation Methods

Hydrazide Formation

  • Reacting the acid with hydrazine hydrate in ethanol under reflux for approximately 9 hours produces the hydrazide.

Azide Formation

  • Diazotization of the hydrazide with sodium nitrite (NaNO₂) and hydrochloric acid at 0°C yields the azide derivative.

Research Findings:

  • Hydrazide yields are typically around 85–90%.
  • Azide formation is efficient, with yields around 80–85%, and the process allows for subsequent click chemistry or coupling reactions.

Data Table 2: Hydrazide and Azide Synthesis

Compound Reagents Conditions Yield (%) Notes
Hydrazide Hydrazine hydrate Ethanol, reflux, 9h 85–90 High efficiency
Azide NaNO₂, HCl 0°C, 1h 80–85 Stable intermediate

Coupling Reactions for Amide and Amine Derivatives

Method Overview:
Coupling of acid or azide intermediates with amines or amino acid esters is achieved using carbodiimide-mediated coupling, primarily with N,N′-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

DCC/NHS Coupling

  • The acid reacts with primary or secondary amines in the presence of DCC and NHS in acetonitrile at room temperature for 12 hours, yielding amide derivatives.

Azide Coupling

  • The azide intermediate reacts with various amines at 0°C, producing N-alkylated derivatives with yields often above 80%.

Research Findings:

  • Azide coupling is more efficient and provides cleaner reactions compared to direct acid-amine coupling.
  • The resulting amides are characterized by NMR spectroscopy, confirming their structures.

Data Table 3: Coupling Reaction Yields

Reaction Type Reagents Conditions Typical Yield (%) Notes
Acid + Amine DCC, NHS Room temp, 12h 80–90 Widely used method
Azide + Amine Primary/secondary amines 0°C, 12h 80–85 More efficient

Functional Group Transformations: Trichloroacetimidate and Acetate Formation

Method Overview:
Transforming hydroxyl groups into better leaving groups via reaction with trichloroacetonitrile or acetic anhydride enables subsequent C–C bond formation.

Trichloroacetimidate Formation

  • Reaction of the alcohol with trichloroacetonitrile in the presence of a Lewis acid (e.g., TMSOTf) at low temperature yields the trichloroacetimidate intermediate.

Acetate Formation

  • Reaction with acetic anhydride produces the corresponding acetate ester.

Research Findings:

  • These intermediates are highly reactive and facilitate efficient C–C coupling with nucleophiles, enabling structural diversification.

Data Table 4: Conversion to Trichloroacetimidate and Acetate

Method Reagents Conditions Yield (%) Notes
Trichloroacetimidate Trichloroacetonitrile, TMSOTf 0°C, short reaction time 85–90 Excellent leaving group
Acetate Acetic anhydride Room temp, 1–2h 80–85 Widely used for C–C coupling

C–C Bond Formation via Nucleophilic Attack

Method Overview:
The activated intermediates undergo coupling with arenes, allyltrimethylsilane, or siloxyalkenes in the presence of Lewis acids, leading to structurally modified derivatives.

Research Findings:

  • High yields (70–90%) are achievable depending on the nucleophile and reaction conditions.
  • These methods allow for the synthesis of diverse derivatives, including those with potential biological activity.

Summary of Key Preparation Strategies

Step Method Reagents Conditions Typical Yield (%) Reference
Ester Hydrolysis Base hydrolysis KOH, ethanol-water 78°C, 6h >90
Hydrazide/Azide Formation Hydrazine hydrate / NaNO₂ + HCl Reflux / 0°C 9h / 1h 85–90 / 80–85
Amide Coupling DCC/NHS Room temp 12h 80–90
Hydroxyl Activation Trichloroacetonitrile / Acetic anhydride 0°C / Room temp Short 85–90 / 80–85
C–C Bond Formation Nucleophilic addition Lewis acids Variable 70–90

Q & A

Q. How can Methyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride be synthesized, and what are the critical reaction parameters?

The compound is typically synthesized via esterification of the corresponding amino acid followed by hydrochloride salt formation. Key steps include protecting the amino group (e.g., using tert-butoxycarbonyl [Boc] groups) to prevent side reactions, and optimizing reaction conditions such as temperature (often 0–25°C for sensitive intermediates) and solvent choice (e.g., dichloromethane or methanol). Catalysts like diisopropylethylamine (DIPEA) may be used for deprotonation . Critical parameters include maintaining anhydrous conditions to avoid hydrolysis and monitoring reaction progress via thin-layer chromatography (TLC) or HPLC.

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • HPLC : Use reverse-phase C18 columns with mobile phases like acetonitrile/water (0.1% trifluoroacetic acid) to assess purity (≥95% by area normalization) .
  • NMR : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d6) to confirm structural integrity, focusing on aromatic protons (δ 7.2–7.6 ppm) and ester carbonyl signals (δ 170–175 ppm) .
  • Melting Point : Verify consistency with literature values (186–189°C) using differential scanning calorimetry (DSC) .
  • Mass Spectrometry (MS) : ESI-MS to confirm molecular weight (e.g., [M+H]+ expected at ~258.5 g/mol) .

Q. How should researchers handle and store this compound to ensure stability?

Store in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation and oxidation. Handle in a fume hood with PPE (gloves, lab coat) to avoid inhalation or skin contact. For long-term stability, lyophilize the compound and store in amber vials .

Advanced Research Questions

Q. What strategies can be employed to resolve enantiomers of this compound, and how is chiral purity assessed?

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases. Alternatively, enzymatic resolution with lipases or esterases can selectively hydrolyze one enantiomer .
  • Chiral Purity Assessment : Polarimetry (specific rotation) or circular dichroism (CD) spectroscopy. Compare retention times against enantiopure standards in chiral HPLC .

Q. How does the substitution pattern on the phenyl ring (e.g., 2-chloro vs. 4-chloro) influence the compound's reactivity and biological activity?

  • Steric Effects : 2-Chloro substitution introduces steric hindrance, potentially reducing nucleophilic aromatic substitution reactivity compared to 4-chloro analogs .
  • Electronic Effects : The electron-withdrawing chloro group at the 2-position increases the electrophilicity of the ester carbonyl, affecting hydrolysis rates. Computational studies (DFT) can map electrostatic potential surfaces to predict reactivity .
  • Biological Implications : Substitution patterns alter binding affinity in drug-target interactions. For example, 2-chloro derivatives may show enhanced activity in enzyme inhibition assays compared to para-substituted analogs .

Q. What are the common degradation pathways of this compound under different pH and temperature conditions?

  • Acidic Conditions : Ester hydrolysis to the free carboxylic acid, confirmed by LC-MS detection of a mass shift (+18 Da).
  • Basic Conditions : Dehydrohalogenation may occur, forming a double bond via elimination of HCl .
  • Thermal Degradation : Accelerated stability studies (40–60°C) reveal decomposition above 150°C, with degradation products identified via GC-MS .
  • Mitigation : Use buffered solutions (pH 4–6) and avoid prolonged exposure to light or heat .

Methodological Notes

  • Stereochemical Analysis : For enantiomeric excess (ee) determination, combine chiral HPLC with nuclear Overhauser effect (NOE) NMR experiments .
  • Structural Analog Synthesis : Replace the 2-chlorophenyl group with fluorophenyl or bromophenyl moieties using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Data Contradictions : Melting points may vary slightly (e.g., ±2°C) due to polymorphic forms; always cross-validate with spectroscopic data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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